molecular formula C12H12FNO2 B1439090 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester CAS No. 886362-69-2

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

Cat. No.: B1439090
CAS No.: 886362-69-2
M. Wt: 221.23 g/mol
InChI Key: GOKWPANDLYARQA-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester is a fluorinated indole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, and this compound is specifically designed for the development of novel therapeutic agents. Its molecular architecture, featuring the indole core with a carboxylic acid ester at the 3-position and a fluorine substituent at the 6-position, makes it a key building block for constructing more complex molecules. In particular, indole-2-carboxylic acid and its derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), which are a crucial class of antiretroviral drugs . Research indicates that the indole nucleus can chelate with two Mg²⁺ ions within the active site of the HIV-1 integrase enzyme, a mechanism critical for inhibiting viral replication . Beyond antiviral applications, indole-3-carboxylic acid derivatives are also extensively investigated in other areas, such as the development of auxin mimic herbicides that function as Transport Inhibitor Response 1 (TIR1) antagonists, demonstrating the broad utility of this chemical class in biological research . This ester is for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, cosmetics, or consumer products.

Properties

IUPAC Name

ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKWPANDLYARQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654111
Record name Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
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Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-69-2
Record name Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-69-2
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Record name Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate
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Record name 886362-69-2
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Preparation Methods

Alkylation and Esterification Route

One common approach involves alkylation of an indole precursor followed by esterification:

  • Step 1: Starting from 6-fluoroindole or a related intermediate, methylation at the 2-position is achieved via alkylation reactions using methylating agents under controlled conditions.
  • Step 2: The carboxylic acid group at position 3 is then esterified using ethanol in the presence of acid catalysts or via Fischer esterification to yield the ethyl ester derivative.

This method is supported by ChemBK data, indicating that the ethyl ester is generally prepared by alkylation of indole derivatives followed by esterification.

Vilsmeier–Haack Formylation Followed by Reduction and Esterification

A more detailed synthetic sequence reported in recent research involves:

  • Starting Material: Indole-2-carboxylic acid derivatives.
  • Step 1: Esterification of the carboxylic acid group to the ethyl ester.
  • Step 2: Introduction of a formyl group at the 3-position via the Vilsmeier–Haack reaction, facilitated by the electron-withdrawing effect of the C2 carbonyl.
  • Step 3: Reduction of the formyl group to hydroxymethyl using Meerwein–Ponndorf–Verley reduction conditions.
  • Step 4: Further functional group transformations (e.g., bromination, amination) can be performed depending on the target molecule.

Although this method is described for related indole derivatives, it is adaptable for this compound synthesis, especially for structural optimizations at the C6 position.

Fischer Indole Synthesis Variant

Another approach involves the Fischer indole synthesis:

  • Reactants: 4-Cyclohexanonecarboxylic acid ethyl ester and 4-fluorophenylhydrazine hydrochloride.
  • Conditions: Reflux in ethanol for approximately 16 hours.
  • Outcome: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester, a related compound, with high yield (98%).

This method demonstrates the utility of hydrazine derivatives and cyclic ketones in constructing fluorinated indole-related esters under reflux conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reactions Reaction Conditions Yield (%) Notes
Alkylation + Esterification 6-Fluoroindole derivatives Methylation, esterification Acid catalysis or alkylation agents Not specified General method for ethyl ester formation
Vilsmeier–Haack + Reduction Indole-2-carboxylic acid ethyl ester Formylation, reduction, esterification Vilsmeier–Haack reagent, Al(iPrO)3 High (up to 95%) Allows functionalization at C3 position
Fischer Indole Synthesis 4-Cyclohexanonecarboxylic acid ethyl ester + 4-fluorophenylhydrazine hydrochloride Fischer indole formation Reflux in ethanol, 16 h 98% Produces tetrahydrocarbazole derivatives

Key Research Findings and Notes

  • The electron-withdrawing fluorine at the 6-position influences reactivity, facilitating selective functionalization at adjacent positions.
  • Esterification is typically performed under mild acidic conditions or via direct reaction with ethanol.
  • The Vilsmeier–Haack reaction is particularly effective for introducing formyl groups at the 3-position, which can be further transformed into other functional groups.
  • The Fischer indole synthesis variant is useful for synthesizing related fluorinated indole derivatives with high yield and selectivity.
  • Reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity.
  • Purification often involves recrystallization from solvents like heptane or ethyl acetate.

Chemical Reactions Analysis

Oxidation

The ester group can be oxidized to a carboxylic acid using strong oxidizing agents:

  • Reagents : KMnO₄, CrO₃ (under acidic conditions).

  • Product : 6-Fluoro-2-methylindole-3-carboxylic acid.

Reduction

The ester group can be reduced to an alcohol:

  • Reagents : LiAlH₄, NaBH₄.

  • Product : 6-Fluoro-2-methylindole-3-carbinol.

Nucleophilic Substitution

The fluorine atom on the indole ring undergoes nucleophilic substitution with nucleophiles (e.g., amines, thiols):

  • Reagents : Ammonia, sodium methanethiol.

  • Product : Substituted indole derivatives .

Buchwald–Hartwig Reaction

Used to introduce aryl groups at the C3 position:

  • Reagents : Palladium acetate, substituted anilines.

  • Conditions : Toluene, 100°C, 24 hours .

  • Product : Aryl-substituted indole esters (e.g., 4-fluorobenzene derivatives) .

Vilsmeier–Haack Reaction

Adds formyl groups at the C3 position:

  • Reagents : DMF, POCl₃, formic acid.

  • Conditions : 0°C to room temperature .

  • Product : Formylated indole esters .

Hydrolysis

The ester group hydrolyzes to the carboxylic acid under basic conditions:

  • Reagents : NaOH (1M aqueous solution).

  • Conditions : Room temperature, pH 7–8 .

  • Product : 6-Fluoro-2-methylindole-3-carboxylic acid .

Patent-Supported Syntheses

A patent (US9102658B2) describes the preparation of a quinoline-substituted derivative:

  • Reaction : Indole ester reacts with quinoline carboxaldehyde under acidic conditions (TFA, toluene) .

  • Product : (5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid ethyl ester .

Stability and Handling

  • Storage : Protect from light and moisture .

  • Hazards : Irritant; handle with gloves and eye protection.

References PMC: Design, synthesis, and biological evaluation of indole-2-carboxylic acid derivatives. US Patent 9102658B2: Process for preparing quinoline-substituted indole derivatives. RSC: Synthesis and integrase inhibition studies of indole-2-carboxylic acids. Ambeed: Synthesis of 6-fluoro-1H-indole-2-carboxylic acid. PubChem: Ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: This compound serves as a versatile intermediate in organic synthesis, facilitating the development of more complex indole derivatives.
  • Reactivity Studies: It undergoes various reactions, including oxidation, reduction, and substitution, making it a valuable compound for studying reaction mechanisms.

Biology

  • Antimicrobial Properties: Research indicates that derivatives of indole compounds exhibit significant antimicrobial activity. Preliminary studies suggest that 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester may also possess similar properties, potentially leading to new antimicrobial agents.
  • Anticancer Activity: The compound is being investigated for its ability to inhibit cancer cell proliferation. Its structural features may enhance its interaction with biological targets involved in cancer pathways.

Medicine

  • Drug Development: Due to its biological activity, it is considered a lead compound for developing drugs targeting infections or cancer. Investigations into its mechanism of action are ongoing, focusing on how it interacts with specific receptors or enzymes .

Industry

  • Material Development: The compound's unique properties make it suitable for developing new materials and chemical processes in various industrial applications.

Data Table: Comparison of Indole Derivatives

Compound NameStructural FeaturesUnique Properties
6-Fluoro-2-methylindole Fluorine at position 6Potential antimicrobial and anticancer properties
5-Fluoroindole Fluorine at position 5Neuroactive properties
Indole-3-acetic acid Carboxylic acid at position 3Plant hormone involved in growth regulation
6-Chloro-2-methylindole Chlorine instead of fluorineDifferent reactivity profile

Case Studies

  • Antimicrobial Activity Study:
    • A study conducted by Sharma et al. (2012) demonstrated the effectiveness of indole derivatives against various bacterial strains. The findings indicate that compounds similar to this compound could be developed as novel antibiotics.
  • Cancer Inhibition Research:
    • Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Further studies are required to elucidate the specific pathways involved .
  • Material Science Application:
    • In industrial research, the compound has been explored for its potential in synthesizing new polymeric materials with enhanced properties, suggesting applications in coatings and packaging .

Mechanism of Action

Biological Activity

6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester (CAS No. 886362-69-2) is an indole derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of effects on various biochemical pathways and cellular processes, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with multiple receptors and enzymes. Indole derivatives are known for their ability to bind with high affinity to various biological targets, which can lead to significant therapeutic effects.

Target Receptors

  • Receptor Binding : Indole derivatives, including this compound, have been shown to bind to receptors involved in neurotransmission and inflammation, potentially influencing pain perception and mood regulation.

Biochemical Pathways

The compound affects several biochemical pathways:

  • Anti-inflammatory Activity : It has been reported to inhibit enzymes involved in inflammatory processes, suggesting a role in reducing inflammation.
  • Antiviral Properties : Some studies indicate that indole derivatives can inhibit viral replication, although specific data on this compound's antiviral efficacy is limited.

Cellular Effects

The cellular effects of this compound include modulation of cell signaling pathways and gene expression. This compound has been observed to influence various cell types, impacting cellular metabolism and function.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Therapeutic Effects : At lower doses, it may exhibit anti-inflammatory and anticancer properties.
  • Toxicity at High Doses : Higher concentrations could lead to cytotoxic effects, necessitating careful dosage regulation in therapeutic applications.

Anticancer Activity

A study investigated the anticancer potential of various indole derivatives, including this compound. The findings suggested that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound. Preliminary results indicate that it may possess activity against certain bacterial strains, although further studies are required to establish its effectiveness and mechanism.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of inflammatory enzymes
AntiviralPotential inhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
AntimicrobialActivity against select bacterial strains

Q & A

Q. Key Considerations :

  • Purity of intermediates (monitored by TLC/HPLC) is critical to avoid side products .
  • Reaction temperatures above 80°C may lead to dehalogenation; optimal conditions are 60–70°C .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:

Technique Application Example Data
¹H/¹³C NMR Confirms substitution patterns (e.g., fluorine at C6, methyl at C2)δ 7.35 (d, J=8.4 Hz, H7), δ 4.25 (q, J=7.1 Hz, -OCH₂CH₃)
HPLC Purity analysis (>98% purity achievable with C18 columns)Retention time: 12.3 min (ACN:H₂O, 70:30)
GC-MS Detects volatile impurities (e.g., residual solvents)m/z 253 (M⁺), base peak at m/z 189 (loss of COOEt)
Elemental Analysis Validates molecular formula (e.g., C₁₂H₁₂FNO₂)



Note : Fluorine’s electronegativity causes distinct splitting patterns in NMR, aiding positional assignment .

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Answer:
Discrepancies often arise from:

  • Reaction Conditions : Variations in catalyst loading (e.g., 0.1 eq vs. 0.2 eq Pd) impact cross-coupling efficiency .
  • Purification Methods : Column chromatography vs. recrystallization may alter yield (e.g., 65% vs. 72%) .
  • Substrate Quality : Trace moisture in indole precursors reduces alkylation efficiency .

Q. Methodological Solutions :

Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .

In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: What strategies enhance the compound’s utility in biological studies (e.g., enzyme inhibition)?

Answer:
Modification Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) to improve bioavailability .
  • SAR Studies : Replace the ethyl ester with methyl or tert-butyl esters to assess steric effects on target binding .

Q. Biological Testing :

In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate esterase-mediated hydrolysis .

Q. Data Interpretation :

  • Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets .
  • Contradictory activity results could stem from assay variability (e.g., ATP concentration in kinase assays) .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

Condition Stability Recommendation
Room Temperature Degrades by 5% over 6 months (HPLC)Store at -20°C in amber vials
Aqueous Solution (pH 7.4) Hydrolyzes to carboxylic acid (t₁/₂ = 24 hr)Use fresh solutions for bioassays
Light Exposure Rapid photodegradation (50% loss in 48 hr)Avoid direct light

Advanced: What computational methods support the rational design of derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2) .
  • QSAR Models : Correlate logP values (2.17) with cytotoxicity using ML algorithms .
  • DFT Calculations : Analyze fluorine’s impact on electron density at the indole ring .

Validation : Cross-check computational predictions with experimental IC₅₀ values to refine models .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

  • Toxicity : Limited GHS data available; assume acute toxicity (LD₅₀ > 2000 mg/kg in rats) .
  • Protective Measures : Use fume hoods (volatile intermediates), nitrile gloves, and PPE .
  • Waste Disposal : Quench reactions with NaHCO₃ before aqueous disposal .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

  • Flow Chemistry : Improves heat/mass transfer (yield increases from 60% to 85%) .
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
  • Process Analytics : Implement PAT (Process Analytical Technology) for quality control .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester
Reactant of Route 2
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6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester

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